molecular formula C7H3BrNNaO4 B2714301 Sodium 5-bromo-3-carboxypyridine-2-carboxylate CAS No. 2138032-69-4

Sodium 5-bromo-3-carboxypyridine-2-carboxylate

Cat. No.: B2714301
CAS No.: 2138032-69-4
M. Wt: 267.998
InChI Key: NIZNEBWEIKMHJV-UHFFFAOYSA-M
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Description

Sodium 5-bromo-3-carboxypyridine-2-carboxylate is a chemical compound with the molecular formula C7H3BrNNaO4. This compound has garnered significant attention in scientific research due to its potential biological activity and various applications. It is characterized by the presence of a bromine atom and two carboxylate groups attached to a pyridine ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-3-carboxypyridine-2-carboxylate typically involves the bromination of 3-carboxypyridine-2-carboxylic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:

    Bromination: Using bromine or a brominating agent in an appropriate solvent.

    Neutralization: Adding sodium hydroxide to the brominated product to form the sodium salt.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and neutralization processes, ensuring high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-bromo-3-carboxypyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The carboxylate groups can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized forms of the carboxylate groups.

    Reduction Products: Reduced forms of the carboxylate groups or the pyridine ring.

Scientific Research Applications

Sodium 5-bromo-3-carboxypyridine-2-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Sodium 5-bromo-3-carboxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    Sodium 3-carboxypyridine-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    Sodium 5-chloro-3-carboxypyridine-2-carboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.

Uniqueness: Sodium 5-bromo-3-carboxypyridine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

sodium;5-bromo-3-carboxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4.Na/c8-3-1-4(6(10)11)5(7(12)13)9-2-3;/h1-2H,(H,10,11)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZNEBWEIKMHJV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(=O)[O-])Br.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrNNaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138032-69-4
Record name sodium 5-bromo-3-carboxypyridine-2-carboxylate
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